Benzmalecene
Overview
Description
Benzmalecene is a chemical compound known for its role as a Krebs cycle inhibitor. It has been studied for its ability to inhibit the active absorption of taurocholate by the small intestine both in vivo and in vitro . This compound has shown potential in various scientific research applications, particularly in the field of biochemistry and pharmacology.
Preparation Methods
The synthesis of Benzmalecene involves several steps, including the reaction of specific precursors under controlled conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by research institutions or companies. it is known that the compound can be synthesized through a series of organic reactions involving chlorinated aromatic compounds . Industrial production methods would likely involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and consistency.
Chemical Reactions Analysis
Benzmalecene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzmalecene has several scientific research applications:
Biochemistry: It is used to study the inhibition of the Krebs cycle and its effects on cellular metabolism.
Industry: this compound may be used in the development of biochemical assays and as a research tool in various industrial applications.
Mechanism of Action
Benzmalecene exerts its effects by inhibiting enzymes involved in the Krebs cycle, which is a crucial metabolic pathway for energy production in cells . By inhibiting these enzymes, this compound disrupts the normal metabolic processes, leading to reduced energy production and altered cellular functions. This mechanism is particularly relevant in its hypocholesterolemic effects, as it affects the active transport of bile salts in the small intestine .
Comparison with Similar Compounds
Benzmalecene can be compared with other Krebs cycle inhibitors and hypocholesterolemic agents. Similar compounds include:
Malonate: Another Krebs cycle inhibitor that competes with succinate for the active site of succinate dehydrogenase.
Oxaloacetate: A compound that also plays a role in the Krebs cycle and can be used to study similar metabolic processes.
Properties
IUPAC Name |
(Z)-4-[3,4-bis(4-chlorophenyl)butan-2-ylamino]-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO3/c1-13(23-19(24)10-11-20(25)26)18(15-4-8-17(22)9-5-15)12-14-2-6-16(21)7-3-14/h2-11,13,18H,12H2,1H3,(H,23,24)(H,25,26)/b11-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPCAAMLVDTZOB-KHPPLWFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043100 | |
Record name | Benzmalecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148-07-2 | |
Record name | Benzmalecene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzmalecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZMALECENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ET4K804XA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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